An In-depth Technical Guide to the Discovery and Isolation of Evernimicin from Micromonospora carbonaceae
An In-depth Technical Guide to the Discovery and Isolation of Evernimicin from Micromonospora carbonaceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evernimicin, a complex oligosaccharide antibiotic, represents a significant class of antimicrobial agents with a unique mechanism of action against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1] First isolated from the actinomycete Micromonospora carbonaceae, its discovery opened a new avenue for combating pathogens that had developed resistance to conventional therapies.[2][3] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and characterization of evernimicin. It details the experimental protocols involved in its production and recovery and presents key quantitative data in a structured format. Furthermore, this document illustrates the intricate workflow of its isolation and its molecular mechanism of action through detailed diagrams, offering a valuable resource for researchers in natural product discovery and antibiotic development.
Discovery and Background
Evernimicin (originally termed everninomicin) was first reported in 1964 as a new antibiotic complex isolated from the soil bacterium Micromonospora carbonacea.[2] It belongs to the orthosomycin family of antibiotics, characterized by unique orthoester linkages within their complex polysaccharide structures.[4] Evernimicin, specifically the component also known as SCH 27899, exhibits potent activity against clinically important Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its novelty lies in its distinct binding site on the bacterial ribosome, which circumvents cross-resistance with other classes of ribosome-targeting antibiotics.[2][5]
Physicochemical and Biological Properties
Evernimicin is an octasaccharide that features a dichloroisoeverninic acid moiety and a unique nitrosugar, L-evernitrose.[4] Its complex structure contributes to its specific biological activity.
Table 1: Physicochemical Properties of Evernimicin
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇₀H₉₇Cl₂NO₃₈ | [6] |
| Molecular Weight | 1631.4 g/mol | [6] |
| Monoisotopic Mass | 1629.5065630 Da |[6] |
Table 2: Ribosome Binding Affinity and Inhibitory Concentration of Evernimicin
| Parameter | Organism/System | Value | Reference |
|---|---|---|---|
| IC₅₀ (50% Inhibitory Conc.) | E. coli & S. aureus cell-free translation | ~125 nM | [1] |
| K_d (Dissociation Constant) | E. coli 70S Ribosomes | 84 nM | [1] |
| K_d (Dissociation Constant) | S. aureus 70S Ribosomes | 86 nM | [1] |
| K_d (Dissociation Constant) | E. coli 50S Ribosomal Subunits | 160 nM |[1] |
Experimental Protocols
The production and isolation of evernimicin involve a multi-step process encompassing fermentation of the producing microorganism followed by a series of extraction and chromatographic purification stages.
Fermentation of Micromonospora carbonaceae
Evernimicin is produced through submerged fermentation of specific strains, such as Micromonospora carbonacea var. africana (ATCC 39149) or M. carbonacea subsp. aurantiaca (NRRL 2997).[7][8]
-
Inoculum Development: A vegetative inoculum is prepared by growing the Micromonospora carbonaceae strain in a suitable seed medium, such as Tryptone Soy Broth (TSB), on a rotary shaker until sufficient biomass is achieved.[4]
-
Production Fermentation: The seed culture is transferred to a production-scale fermentor containing a sterile, optimized production medium. While specific industrial media are proprietary, a typical medium for actinomycete fermentation contains a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., corn steep liquor, soybean meal), and essential inorganic salts.[4][9]
-
Fermentation Conditions: The fermentation is maintained under controlled conditions for several days. Key parameters include:
-
Temperature: Maintained at a species-optimal range (typically 28-37°C).
-
pH: Controlled within a specific range, often starting near neutral.
-
Aeration and Agitation: Sufficient dissolved oxygen is critical for antibiotic production and is maintained through sterile air sparging and mechanical agitation.
-
-
Monitoring: The fermentation progress is monitored by measuring biomass, pH, substrate consumption, and evernimicin titer using an analytical method like HPLC.
Extraction of Evernimicin
Following fermentation, the antibiotic is extracted from the culture broth.
-
Broth Separation: The fermentation broth is first treated to separate the mycelial biomass from the liquid supernatant, typically through centrifugation or filtration.
-
Solvent Extraction: The supernatant containing the dissolved evernimicin is extracted with a water-immiscible organic solvent, such as ethyl acetate.[10] The pH of the aqueous phase may be adjusted to optimize the partitioning of evernimicin into the organic phase.
-
Concentration: The organic solvent extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing evernimicin and other metabolites.[10]
Purification
A multi-step chromatographic process is required to isolate pure evernimicin from the crude extract.
-
Initial Fractionation (Column Chromatography): The crude extract is subjected to normal-phase column chromatography using a silica gel stationary phase.[11] A gradient elution system with solvents of increasing polarity (e.g., a dichloromethane-methanol gradient) is used to separate the components based on their polarity, yielding fractions enriched with evernimicin.[11]
-
Intermediate Purification (Solid-Phase Extraction): Enriched fractions can be further purified using solid-phase extraction (SPE) with a mixed-mode or reversed-phase sorbent to remove closely related impurities.[10]
-
Final Polishing (High-Performance Liquid Chromatography - HPLC): The final purification step is typically performed using preparative reversed-phase HPLC (RP-HPLC).[11][12] This step provides high-resolution separation, yielding highly pure evernimicin. The parameters below are based on analytical methods that can be scaled for preparative purposes.
Table 3: Exemplary High-Performance Liquid Chromatography (HPLC) Parameters for Evernimicin Analysis and Purification
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Polymeric Reversed-Phase (e.g., PLRP-S) or C18 Column | [11][12][13] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium phosphate, pH 7.8) | [12] |
| Elution Mode | Isocratic or Gradient | [12] |
| Detection | UV spectrophotometry at 302 nm | [13] |
| Flow Rate | Scaled according to column dimensions |
| Temperature | Ambient or controlled (e.g., 40°C) | |
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the isolation process and the antibiotic's mechanism of action.
Caption: Experimental workflow for evernimicin isolation.
Caption: Evernimicin's mechanism of ribosomal inhibition.
Mechanism of Action
Evernimicin exerts its bactericidal effect by inhibiting protein synthesis.[1] Unlike many other ribosome-targeting antibiotics, it binds to a novel and unique site on the 50S ribosomal subunit.[5] Structural and biochemical studies have revealed that evernimicin interacts with nucleotides in helices 89 and 91 of the 23S rRNA and with the ribosomal protein L16.[2][5][14] This binding site overlaps with the binding pocket for the elbow region of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site.[2][15] By occupying this space, evernimicin physically prevents the proper accommodation of aa-tRNA into the A-site, thereby stalling the elongation phase of protein synthesis and leading to cell death.[2] This distinct mechanism explains the lack of cross-resistance with other clinically used protein synthesis inhibitors.[5]
Conclusion
The discovery of evernimicin from Micromonospora carbonaceae marked a significant advancement in the search for novel antibiotics. Its complex structure and unique mode of action continue to make it a subject of great interest for therapeutic development. The methodologies outlined in this guide, from fermentation to high-purity isolation, provide a foundational framework for researchers working with evernimicin and other complex natural products. A thorough understanding of its isolation and mechanism is crucial for future efforts to develop semi-synthetic derivatives or novel compounds targeting this unique ribosomal site.
References
- 1. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Antibiotics from Micromonospora: III. Isolation and Characterization of Everninomicin D and Everninomicin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20190093141A1 - Biosynthesis of everninomicin analogs in micromonospora carbonacea var aurantiaca - Google Patents [patents.google.com]
- 5. A novel site of antibiotic action in the ribosome: Interaction of evernimicin with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evernimicin | C70H97Cl2NO38 | CID 6917933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. germai.app [germai.app]
- 8. scispace.com [scispace.com]
- 9. CN105506040A - Method for fermentation production of enramycin - Google Patents [patents.google.com]
- 10. Chromatographic isolation of potentially novel antibiotic compounds produced by Yimella sp. RIT 621 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Simple and sensitive high-performance liquid chromatographic method for the determination of an everninomycin, SCH 27899, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic method for the quantification of unbound evernimicin in human plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evernimicin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
